Chlorhydrate de duvoglustat

Vue d'ensemble

Description

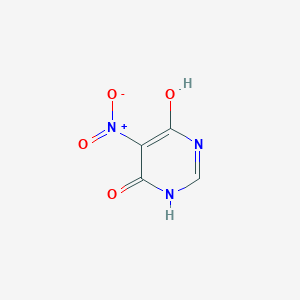

Duvoglustat hydrochloride is an inhibitor of the enzyme glucosylceramide synthase (GCS), which is involved in the biosynthesis of sphingolipids. Sphingolipids are a class of lipids found in all eukaryotic cells, and they play important roles in cell signaling, membrane trafficking, and cell growth and differentiation. Duvoglustat hydrochloride is a novel inhibitor of GCS, and it has been studied for its potential applications in treating diseases associated with sphingolipid metabolism.

Applications De Recherche Scientifique

Traitement de la maladie de Pompe

Le chlorhydrate de duvoglustat est étudié comme chaperon pharmacologique pour le traitement de la maladie de Pompe, une maladie de stockage lysosomal caractérisée par l'accumulation de glycogène dans le cœur et les muscles squelettiques . Il est conçu pour augmenter l'exposition systémique et tissulaire de l'acide α-glucosidase (GAA) actif, l'enzyme déficiente chez les patients atteints de la maladie de Pompe. Lorsqu'il est administré conjointement à une thérapie de remplacement enzymatique, il a montré qu'il augmentait l'activité de la GAA dans le plasma et les tissus musculaires, ce qui est crucial pour réduire l'accumulation de glycogène .

Amélioration des thérapies de remplacement enzymatique

Le composé s'est avéré améliorer l'efficacité des thérapies de remplacement enzymatique (TRE) en augmentant l'exposition des niveaux d'enzymes actives dans le plasma et les muscles squelettiques . Cela pourrait potentiellement améliorer les résultats pour les patients atteints de diverses maladies de stockage lysosomal qui dépendent des TRE pour la gestion de leurs affections.

Stabilisation des enzymes GAA mutantes

Le this compound se lie et stabilise les formes sauvages et mutantes de la GAA. Cette stabilisation peut conduire à des niveaux cellulaires plus élevés de GAA, ce qui est bénéfique pour les patients atteints de la maladie de Pompe porteurs de différentes mutations du gène GAA . Il augmente l'activité spécifique et la livraison lysosomale de la GAA mutante, favorisant la réduction du glycogène dans un modèle murin transgénique de la maladie de Pompe .

Thérapie par chaperon pharmacologique

En tant que chaperon pharmacologique, le this compound aide au repliement correct et au trafic des enzymes mutantes vers les lysosomes. Ceci est particulièrement important pour les enzymes qui sont mal repliées en raison de mutations génétiques et qui sont autrement dégradées ou ne parviennent pas à leur emplacement cible dans la cellule .

Recherche sur les maladies cérébrales associées au vieillissement

Des recherches sont en cours sur le rôle du this compound dans les maladies cérébrales associées au vieillissement. L'influence du composé sur la signalisation AMPK, qui pourrait jouer un rôle crucial dans ces maladies, est particulièrement intéressante . Cela pourrait ouvrir de nouvelles voies pour le traitement des troubles neurodégénératifs liés à l'âge.

Études de la relation dose-réponse

Des études ont également été menées pour comprendre la relation dose-réponse du this compound. Ces études aident à déterminer la posologie optimale qui maximise les avantages thérapeutiques tout en minimisant les effets indésirables potentiels . La compréhension de la pharmacocinétique du composé est essentielle pour son développement en tant qu'agent thérapeutique.

Mécanisme D'action

Target of Action

Duvoglustat hydrochloride, also known as 1-Deoxynojirimycin hydrochloride, primarily targets alpha-glucosidase . Alpha-glucosidase is an enzyme that breaks down carbohydrates into simple sugars. Inhibiting this enzyme can help manage conditions like diabetes and Pompe disease .

Mode of Action

Duvoglustat hydrochloride acts as an alpha-glucosidase inhibitor . It binds and stabilizes both wild-type and multiple mutant forms of alpha-glucosidase, leading to higher cellular levels of the enzyme . This interaction enhances the stability of the enzyme, preventing its rapid degradation and clearance .

Biochemical Pathways

The primary biochemical pathway affected by Duvoglustat hydrochloride is the breakdown of carbohydrates. By inhibiting alpha-glucosidase, the compound slows down the conversion of complex carbohydrates into simple sugars, thus controlling the release of glucose into the bloodstream .

Pharmacokinetics

It is known that the compound can increase the circulating half-life of acid alpha-glucosidase (gaa), leading to significant increases in total gaa activity in disease-relevant tissues .

Result of Action

The primary result of Duvoglustat hydrochloride’s action is the increased presence and activity of alpha-glucosidase in cells. This leads to a more controlled breakdown of carbohydrates, which can be beneficial in managing blood glucose levels and treating conditions like Pompe disease .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Duvoglustat hydrochloride interacts with several enzymes and proteins. It is known to inhibit alpha-glucosidase , an enzyme that breaks down carbohydrates. It also interacts with other enzymes such as cyclomaltodextrin glucanotransferase, beta-glucosidase A, endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, mannosyl-oligosaccharide alpha-1,2-mannosidase, and xylose isomerase . The nature of these interactions involves the inhibition of the enzymes, which can affect various biochemical reactions .

Cellular Effects

The effects of Duvoglustat hydrochloride on cells are primarily related to its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, it can affect the breakdown of carbohydrates within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Duvoglustat hydrochloride exerts its effects at the molecular level through its interactions with various biomolecules. As an alpha-glucosidase inhibitor, it binds to the enzyme and prevents it from breaking down carbohydrates . This can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

Duvoglustat hydrochloride is involved in the metabolic pathway related to the breakdown of carbohydrates, due to its role as an alpha-glucosidase inhibitor . It interacts with the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates .

Propriétés

IUPAC Name |

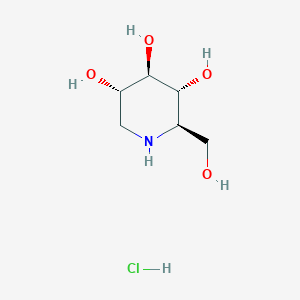

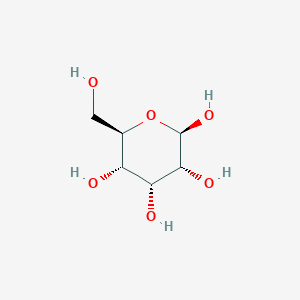

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-VFQQELCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017351 | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT2220 is designed to act as a pharmacological chaperone by selectively binding to the misfolded enzyme responsible for Pompe disease, Gaa. After binding to the enzyme, it is thought that AT2220 promotes the proper folding, processing, and trafficking of the enzyme from the endoplasmic reticulum to its final destination, the lysosome, the area of the cell where the enzyme does its work. Once it reaches the lysosome, the pharmacological chaperone is displaced, and the enzyme can perform its normal function, which is the breakdown of its natural substrate, glycogen. | |

| Record name | AT2220 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

73285-50-4 | |

| Record name | 1-Deoxynojirimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73285-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073285504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dideoxy-1,5-imino-D-sorbitol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RN23C42QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

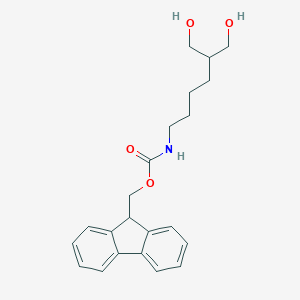

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

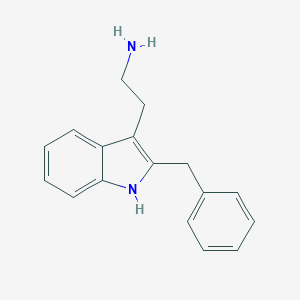

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)